molecular formula C13H11Cl2NO2S B3281197 Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate CAS No. 730949-95-8

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate

Cat. No.: B3281197
CAS No.: 730949-95-8
M. Wt: 316.2 g/mol
InChI Key: BJLLLDCVKCNFQN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate (CAS: 730949-95-8) is a thiophene-based derivative featuring a 2,4-dichlorophenyl group at the 5-position and an amino-ester moiety at the 3-position of the thiophene ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its reactive amino and ester groups, which enable further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)12-10(16)6-11(19-12)8-4-3-7(14)5-9(8)15/h3-6H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLLLDCVKCNFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190169
Record name Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730949-95-8
Record name Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730949-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a mono-chlorinated or non-chlorinated phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Mono-chlorinated or non-chlorinated phenyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate has several scientific research applications:

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug development.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The 2,4-dichlorophenyl group distinguishes this compound from closely related derivatives. Key analogs include:

Compound Name Substituent at Thiophene 5-Position Key Properties/Applications References
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Chlorophenyl Anticancer activity (anti-proliferative effects), dyeing polyester fibers
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl Intermediate for pyrimidine derivatives; safety data available (GHS)
Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate 3-Nitrophenyl Higher polarity due to nitro group; building block for drug discovery
Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-Bromophenyl Enhanced molecular weight (326.21 g/mol); potential halogen bonding in crystallography

Key Observations :

  • Reactivity : The electron-withdrawing nature of chlorine atoms may stabilize intermediates during heterocyclic synthesis (e.g., pyrimidines or triazoles) compared to bromo or nitro groups .

Comparison with Analogs :

  • The 2,4-dichloro substitution may necessitate optimized reaction conditions (e.g., temperature, catalysts) due to steric hindrance compared to less-substituted phenyl rings .
  • Analogous compounds like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been used to synthesize pyrimidine derivatives with confirmed biological activity, suggesting similar pathways for the target compound .
A. Anticancer Activity :
  • The 3-chlorophenyl analog exhibits anti-proliferative effects against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values in the micromolar range .
  • Hypothesis : The 2,4-dichloro substitution could enhance DNA intercalation or enzyme inhibition due to increased electron deficiency and steric bulk.
B. Antibacterial Activity :
  • Thiophene derivatives with methylthio or piperidinyl groups demonstrate moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Hypothesis : The dichlorophenyl group may improve biofilm penetration compared to smaller substituents.
C. Agrochemical Utility :
  • Dichlorophenyl-containing compounds (e.g., mefenpyr-diethyl) are established herbicide safeners, protecting crops from phytotoxicity . The target compound could serve a similar role in agrochemical formulations.

Biological Activity

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Structure : this compound has the molecular formula C13H11Cl2NO2SC_{13}H_{11}Cl_2NO_2S and a CAS number of 730949-95-8. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical and biological properties.

Thiophene derivatives like this compound interact with various biological targets, leading to diverse pharmacological effects:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure enhances its interaction with bacterial cell membranes, disrupting their integrity and function .
  • Anticancer Activity : Research has shown that this compound demonstrates anticancer properties in vitro. For instance, it has been tested against A549 human lung cancer cells, showing a dose-dependent reduction in cell viability. The presence of the 2,4-dichlorophenyl group is believed to enhance its cytotoxicity compared to other thiophene derivatives .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
Ethyl 3-amino-5-(phenyl)thiophene-2-carboxylateLacks dichlorophenyl groupReduced potencyMay have different binding affinities due to structural differences
Ethyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylateContains one chlorine atomModerate activityAltered chemical reactivity
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylateContains one chlorine atom at a different positionVariable activityPositioning affects electronic properties

Antimicrobial Evaluation

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

Anticancer Properties

In studies involving A549 cells:

  • Cytotoxicity Assays : The compound significantly reduced cell viability by up to 36% at specific concentrations compared to untreated controls. This suggests a promising potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate?

The compound is synthesized via esterification of 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylic acid with ethanol in the presence of HCl gas, followed by reflux and purification. The esterification step typically involves saturating the reaction mixture with dry HCl, refluxing for 2–6 hours, and neutralizing with sodium carbonate to precipitate the product . For derivatives, thiophosgene or sulfa drugs are used for functionalization under anhydrous conditions (e.g., chloroform or DMF) .

Q. What characterization techniques are essential for verifying the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ ~7.3–7.5 ppm), while the ethyl ester’s methyl group resonates as a triplet (δ ~1.3 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and functional groups .
  • IR spectroscopy : Stretching frequencies for NH2_2 (~3350 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and thiophene C-S (~690 cm1^{-1}) are critical .

Q. How can researchers optimize reaction yields for this compound?

Key parameters include:

  • Solvent choice : Anhydrous ethanol or chloroform minimizes side reactions during esterification or thiophosgene coupling .
  • Temperature control : Reflux conditions (70–80°C) for esterification and 40–50°C for cyclization reactions .
  • Purification methods : Column chromatography (ethyl acetate/petroleum ether, 3:7) or recrystallization from ethanol improves purity .

Advanced Research Questions

Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) apply to derivatives of this compound?

Microwave irradiation significantly reduces reaction times for derivatives. For example, coupling with sulfa drugs in DMF under microwave conditions (100–120°C, 10–15 min) achieves >85% yield compared to 6–8 hours via traditional heating . This method also enhances regioselectivity in cyclization reactions .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

  • Antimicrobial activity : Derivatives with isothiocyanate or triazolopyrimidine groups show inhibition against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL) by disrupting cell wall synthesis .
  • Anticancer potential : Substitutions at the 3-amino position (e.g., benzylamine) enhance tubulin polymerization inhibition (IC50_{50}: 1.2–2.8 µM), comparable to colchicine .

Q. What computational methods (e.g., DFT) elucidate the compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
  • Electrostatic potential maps : The dichlorophenyl group contributes to electrophilic attack susceptibility, while the ester moiety stabilizes charge distribution .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

SHELX software (e.g., SHELXL for refinement) addresses challenges like twinning or high thermal motion. For example, using the TWIN/BASF commands in SHELXL refines data with R1_1 < 0.05 for high-resolution structures .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods during thiophosgene reactions to avoid respiratory exposure (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers address discrepancies in reported spectral data?

Cross-validate using multiple techniques (e.g., 1^1H NMR, 13^13C NMR, and HSQC) and compare with literature. For example, NH2_2 proton signals may shift due to solvent polarity (δ 5.4 ppm in CDCl3_3 vs. δ 6.6 ppm in DMSO-d6d_6) .

Q. What regulatory guidelines apply to its use in drug discovery?

  • TSCA compliance : Required for U.S. research applications .
  • OECD 423 guidelines : Acute oral toxicity testing (LD50_{50} > 2000 mg/kg in rats) ensures safety profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate

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